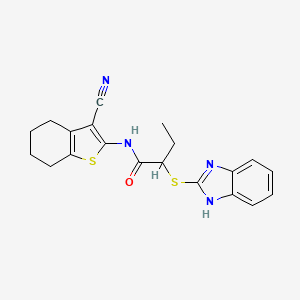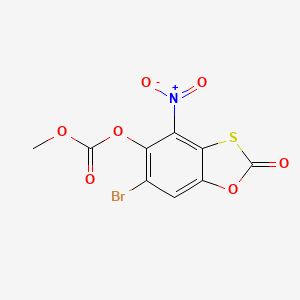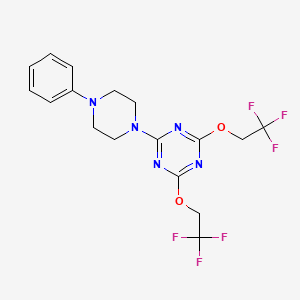![molecular formula C8H6N8 B11533811 1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B11533811.png)
1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole: , often referred to as tetrazole , is a nitrogen-rich heterocyclic compound. Its unique structure consists of two fused five-membered rings, both containing nitrogen atoms. Tetrazoles exhibit interesting properties due to their near-pKa values, making them nonclassical bioisosteres of carboxylic acids. The planar configuration of tetrazole facilitates receptor–ligand interactions by stabilizing electrostatic repulsion of negatively charged ions through electron delocalization. Additionally, tetrazolate anions are more lipid-soluble than carboxylic acids, allowing better penetration through cell membranes .
Preparation Methods
Synthetic Routes::
Triethyl Orthoformate and Sodium Azide: One common method involves the reaction of triethyl orthoformate with sodium azide, leading to the formation of tetrazole derivatives.
Alcohols and Aldehydes: Another approach utilizes alcohols and aldehydes as starting materials, followed by cyclization to yield tetrazoles.
Isocyanides: Isocyanides can also participate in tetrazole synthesis.
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Tetrazole undergoes various chemical reactions:
Oxidation and Reduction: Tetrazoles can be oxidized or reduced under appropriate conditions.
Substitution Reactions: Nucleophilic substitution at the tetrazole ring occurs, leading to diverse derivatives.
Common Reagents: Sodium azide, reducing agents, and nucleophiles.
Major Products: These reactions yield tetrazole derivatives with modified substituents.
Scientific Research Applications
Tetrazoles find applications across scientific domains:
Medicinal Chemistry: Tetrazoles exhibit antibacterial, antifungal, analgesic, anti-inflammatory, and antihypertensive activities.
Biological Research: They serve as pharmacophores in drug design.
Industrial Uses: Tetrazoles have applications in photography and as growth hormones.
Mechanism of Action
The exact mechanism by which tetrazoles exert their effects depends on the specific derivative and its target. their bioactivity often involves interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While tetrazoles share some features with other heterocyclic compounds, their unique combination of properties sets them apart. Similar compounds include 1,2,3-triazoles and other nitrogen-rich heterocycles .
Properties
Molecular Formula |
C8H6N8 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
1-[4-(tetrazol-1-yl)phenyl]tetrazole |
InChI |
InChI=1S/C8H6N8/c1-2-8(16-6-10-12-14-16)4-3-7(1)15-5-9-11-13-15/h1-6H |
InChI Key |
CRZIPHKMMYQYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533732.png)
![3,4-Dimethylphenyl 4'-[(4-methylphenyl)sulfonyl]biphenyl-4-sulfonate](/img/structure/B11533738.png)
![ethyl [4-({(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}amino)phenyl]acetate](/img/structure/B11533746.png)
![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11533759.png)



![4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11533796.png)
![N,N'-bis[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzene-1,4-diamine](/img/structure/B11533801.png)

![4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol](/img/structure/B11533810.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533815.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11533827.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
